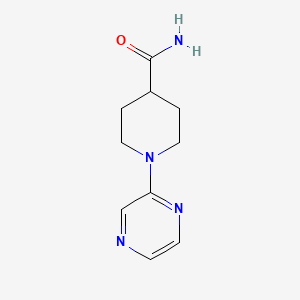
1-Pyrazin-2-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrazin-2-ylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that pyrazinamide, a structurally similar compound, is known to enter the bacterium passively and is metabolized within the cytoplasm to pyrazinoic acid, the active form of the drug .
Result of Action
A series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
生物活性
1-Pyrazin-2-ylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C10H14N4O and a molecular weight of approximately 206.25 g/mol. Its structure features a piperidine ring substituted with both a pyrazine moiety and a carboxamide group, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, similar to other compounds in its class. The compound may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis, which is known to be affected by structurally similar compounds such as pyrazinamide. The mechanism typically involves passive diffusion into bacterial cells, where it is metabolized into an active form that disrupts bacterial function .
Antimicrobial Activity
Research indicates that this compound shows promising activity against various microbial strains. Its efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) assays.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
Anticancer Properties
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. A notable study demonstrated that derivatives of piperidine carboxamides exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis
- Anticancer Activity
Comparative Analysis with Similar Compounds
The unique combination of the pyrazine and piperidine structures in this compound distinguishes it from other compounds such as indomethacin and pyrazinamide, which also exhibit significant biological activities.
| Compound | Target Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Inhibition of bacterial growth; antiproliferative effects on cancer cells |
| Pyrazinamide | Antitubercular | Conversion to pyrazinoic acid |
| Indomethacin | Anti-inflammatory | COX inhibition |
特性
IUPAC Name |
1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-10(15)8-1-5-14(6-2-8)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYVXFBTXLXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














